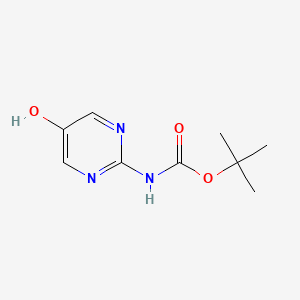

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-4-6(13)5-11-7/h4-5,13H,1-3H3,(H,10,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBCZSRYIKBJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159793 | |

| Record name | Carbamic acid, N-(5-hydroxy-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-51-1 | |

| Record name | Carbamic acid, N-(5-hydroxy-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(5-hydroxy-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate typically involves multiple steps:

Nucleophilic Substitution: Pyridine is reacted with hydrobromic acid to form 5-bromopyridine.

Hydroxylation: The 5-bromopyridine undergoes a hydroxylation reaction to introduce a hydroxyl group, forming 5-bromo-3-hydroxypyridine.

Carbamate Formation: The final step involves introducing the tert-butyl carbamate group to the 5-bromo-3-hydroxypyridine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

科学的研究の応用

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamate groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate biological processes, making the compound useful in various biochemical and pharmacological studies .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The tert-butyl carbamate group is a common motif in medicinal chemistry for protecting amine functionalities. Key structural analogs differ in their substitution patterns on the pyrimidine or pyridine rings, influencing reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

Solubility and Reactivity :

- Hydroxyl Group (1951444-51-1): Enhances water solubility compared to non-polar analogs. Reactivity includes participation in hydrogen bonding and nucleophilic substitution .

- Fluoro and Methyl Groups (1799420-92-0) : Fluorine increases electronegativity and metabolic stability. Methyl groups improve lipophilicity, favoring membrane permeability .

- Formyl Group (199296-40-7) : Introduces aldehyde reactivity, enabling condensation reactions (e.g., Schiff base formation) .

- Bromo Group (1088410-93-8) : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Table 2: Hazard Comparison

生物活性

Tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate, a compound with promising biological activities, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound is characterized by a pyrimidine ring substituted with a hydroxyl group and a tert-butyl carbamate moiety, which contributes to its solubility and bioactivity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, the compound may prevent the aggregation of amyloid-beta peptides, thus potentially reducing neurodegeneration .

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound reduces the production of pro-inflammatory cytokines like TNF-α in astrocyte cultures treated with amyloid-beta. This suggests a protective role against neuroinflammation associated with neurodegenerative diseases .

- Antiparasitic Potential : Preliminary studies suggest that compounds similar to this compound may exhibit antiparasitic properties, indicating broader therapeutic applications beyond neuroprotection .

In Vitro Studies

In vitro assays using astrocyte cell cultures have revealed that this compound can reduce cell death induced by amyloid-beta by approximately 20%. Although this reduction is significant, it is not statistically different from control groups treated solely with amyloid-beta .

In Vivo Studies

In vivo evaluations have been conducted using scopolamine-induced models of cognitive impairment in rats. While the compound demonstrated some protective effects against cognitive decline, its efficacy was not as pronounced as that observed with established treatments like galantamine . This discrepancy highlights the need for further research into optimizing the bioavailability and therapeutic dosage of the compound.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective effects of various compounds related to this compound. The results indicated that while some compounds showed promise in reducing amyloid-beta levels and improving cognitive function, further optimization is necessary for clinical applications .

- Antiparasitic Activity : Research on enzyme inhibitors as potential antiparasitic agents has provided insights into how similar compounds might function against parasitic infections. The findings suggest that targeting specific metabolic pathways could enhance therapeutic efficacy against various parasites .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications (H302, H315, H319, H335), including oral toxicity, skin/eye irritation, and respiratory tract irritation. Use respiratory protection (e.g., NIOSH-approved masks) and gloves (nitrile or neoprene) to minimize exposure. Implement fume hoods for synthesis or purification steps. Store at 0–6°C if stability data indicates low thermal tolerance .

Q. How can the crystal structure of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate be determined experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement). Optimize data collection at low temperatures (e.g., 100 K) to minimize radiation damage. Validate hydrogen bonding patterns involving the hydroxypyrimidine moiety using Olex2 or WinGX for graphical analysis .

Q. What synthetic routes are available for preparing tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate?

- Methodological Answer : Employ carbamate protection strategies: (1) React 5-hydroxypyrimidin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in THF under basic conditions (e.g., DMAP catalysis). (2) Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress by TLC (Rf ≈ 0.3–0.5 in 1:1 EA/Hex) .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The hydroxypyrimidine proton resonates at δ 8.2–8.5 ppm (¹H) .

- MS : Use ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 242.1 g/mol).

Advanced Research Questions

Q. How to resolve contradictions in reported toxicity data for tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate derivatives?

- Methodological Answer : Conduct comparative toxicity assays (e.g., Ames test for mutagenicity vs. in vitro cytotoxicity on HEK293 cells). Cross-reference GHS classifications with experimental LD₅₀ values from rodent studies. Adjust safety protocols if discrepancies arise (e.g., upgrade to Category 2 skin irritant if new data supports higher reactivity) .

Q. What strategies improve crystallographic refinement when data quality is poor due to twinning or disorder?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands. For disorder in the tert-butyl group, apply PART/SUMP constraints. Validate with R₁/Rfree convergence (<5% difference). Compare results with SIR97 for independent validation of heavy atom positions .

Q. How to optimize regioselectivity in derivatizing the 5-hydroxypyrimidine moiety?

- Methodological Answer : Screen protecting groups (e.g., TBS for hydroxyl protection) to direct functionalization at the pyrimidine N1 position. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict electronic effects. Validate with NOESY to confirm substitution patterns .

Q. Can biological activity data from analogous compounds guide research on this carbamate’s pharmacological potential?

- Methodological Answer : Extrapolate from structurally similar compounds (e.g., tert-butyl thiazolylcarbamates with IC₅₀ ≤ 10 µM against kinases). Perform docking studies (AutoDock Vina) using PDB targets (e.g., EGFR kinase). Prioritize in vitro assays (e.g., antiproliferative activity on MCF-7 cells) to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。